HMF-Val-PFPTH, or 5-hydroxymethylfurfural-Valine-Phenylfluorophosphonate, is a compound that integrates the properties of hydroxymethylfurfural with valine and a phenylfluorophosphonate moiety. This compound is notable for its potential applications in biomedical fields, particularly in drug development and therapeutic interventions. The source of HMF-Val-PFPTH is primarily derived from the reaction of hydroxymethylfurfural with specific amino acids and phosphonates, leading to a versatile chemical structure that can be utilized in various scientific applications.
HMF-Val-PFPTH can be classified under several categories:
The synthesis of HMF-Val-PFPTH typically involves a multi-step process that can include:
HMF-Val-PFPTH features a complex molecular structure characterized by:
HMF-Val-PFPTH can undergo several significant chemical reactions:
The reactivity of HMF-Val-PFPTH is influenced by its functional groups, allowing for diverse synthetic pathways that can be explored for producing high-value chemicals or pharmaceuticals.
The mechanism of action for HMF-Val-PFPTH primarily involves:
Research indicates that HMF compounds can interact with hemoglobin and other biomolecules, altering their function and potentially leading to therapeutic benefits in various conditions.
HMF-Val-PFPTH has several promising applications:
The modified Edman degradation technique represents a cornerstone methodology for the specific isolation of HMF-derived adducts at the N-terminal valine of hemoglobin (Hb). This approach exploits the nucleophilic reactivity of the N-valine amine group, which forms stable Schiff base adducts with electrophilic compounds like 5-hydroxymethylfurfural (HMF) and its reactive metabolite 2,5-furandialdehyde (FDA) [1]. Unlike classical Edman degradation that utilizes phenyl isothiocyanate (PITC), the modified protocol employs pentafluorophenyl isothiocyanate (PFPITC) as the coupling reagent. This strategic substitution significantly enhances the method's analytical performance due to the electron-capturing properties of the pentafluorophenyl group, which improves downstream detection sensitivity in mass spectrometry [1] [9].
The reaction mechanism proceeds through three critical stages: First, PFPITC reacts with the free α-amino group of N-terminal valine in hemoglobin to form a phenylthiocarbamyl (PTC) adduct. This initial coupling occurs under mildly alkaline conditions (pH 8.0-9.0) and requires careful optimization to prevent protein denaturation while ensuring complete derivatization. Second, the PTC-adducted valine is cleaved from the globin chain under acidic conditions (typically using anhydrous trifluoroacetic acid) to yield a thiazolinone derivative. Third, this unstable intermediate undergoes isomerization in aqueous acid to form the stable pentafluorophenylthiohydantoin (PFPTH) derivative of the modified valine residue – specifically, HMF-Val-PFPTH when analyzing HMF adducts [1] [5].
Table 1: Key Reaction Steps in Modified Edman Degradation for HMF-Adduct Isolation
Step | Reagent/Condition | Product Formed | Critical Parameters |
---|---|---|---|
Coupling | PFPITC, pH 8.5, 45°C, 1 hr | Phenylthiocarbamyl (PTC) adduct | pH control, reaction time, temperature |
Cleavage | Anhydrous TFA, 45°C, 30 min | Thiazolinone derivative | Anhydrous conditions, precise temperature control |
Isomerization | 0.1M HCl, 25°C, 10 min | Stable HMF-Val-PFPTH derivative | Acid concentration, conversion efficiency |
This selective cleavage strategy enables the specific liberation of the modified N-terminal valine while preserving the structural integrity of the HMF-valine adduct. The method's efficiency has been demonstrated in processing complex biological matrices like human hemoglobin, where it achieves near-quantitative release of HMF-Val adducts with minimal interference from other amino acid derivatives or hemoglobin components [1]. The technique's robustness facilitates the analysis of low-abundance adducts in population studies, providing a critical tool for assessing environmental and dietary exposures to furan compounds through their covalent binding to blood proteins.
The gas chromatography-mass spectrometry (GC/MS) platform provides exceptional analytical specificity for quantifying HMF-Val-PFPTH derivatives isolated through modified Edman degradation. The pentafluorophenyl moiety within the PFPTH derivative substantially enhances detection sensitivity due to its exceptional electron-capture properties, making it ideally suited for negative chemical ionization (NCI) mass spectrometry [1]. This analytical advantage allows for the detection of HMF-Val adducts at concentrations as low as 1 pmol/g Hb, a sensitivity level essential for monitoring background exposures in human populations [1].
Chromatographic separation typically employs capillary GC columns (e.g., DB-5MS, 30m × 0.25mm ID × 0.25μm film thickness) with optimized temperature programming. For HMF-Val-PFPTH, retention times generally range between 15-20 minutes under standard conditions, effectively resolving it from other valine adducts and matrix interferences [1]. The mass spectrometric detection utilizes selected ion monitoring (SIM) mode targeting characteristic fragment ions. For HMF-Val-PFPTH, the molecular ion [M]⁻ appears at m/z 429, with diagnostic fragments at m/z 282 and m/z 210 resulting from the cleavage of the thiohydantoin ring system and loss of the hydroxymethylfurfural moiety [1].
Table 2: GC/MS Parameters for HMF-Val-PFPTH Analysis
Parameter | Specification | Analytical Significance |
---|---|---|
GC Column | DB-5MS (30m × 0.25mm × 0.25μm) | Optimal resolution of PFPTH derivatives |
Temperature Program | 100°C (1 min) → 20°C/min → 280°C (10 min) | Efficient elution with peak focusing |
Ionization Mode | Negative Chemical Ionization (NCI) | Enhanced sensitivity for fluorinated derivatives |
Characteristic Ions (m/z) | 429 [M]⁻, 282, 210 | Selective detection and confirmation |
Detection Limit | 1 pmol/g Hb | Sufficient for population monitoring |
The quantification reliability is significantly improved through isotope dilution techniques, where deuterated or ¹³C-labeled internal standards (e.g., [²H₅]-HMF-Val-PFPTH) compensate for variability during sample preparation and instrumental analysis [2]. Calibration curves exhibit linearity across three orders of magnitude (0.5-500 pmol/injection), with correlation coefficients (R²) consistently exceeding 0.995 in validated methods [1] [2]. This analytical rigor enables precise measurement of HMF-derived adducts in hemoglobin, serving as long-term biomarkers of exposure that integrate fluctuations over the erythrocyte lifespan (approximately 120 days in humans).
The Schiff base linkage between HMF and the N-terminal valine of hemoglobin presents significant analytical challenges due to its inherent chemical instability and reversible nature under physiological conditions. This dynamic equilibrium (R₂C=NR' ⇌ R₂C=O + H₂NR') necessitates chemical stabilization prior to Edman degradation to prevent adduct loss during sample processing. Early methods employed sodium borohydride (NaBH₄) for Schiff base reduction, but this reagent suffers from non-specific reduction of carbonyl groups and degradation of labile analytes [1] [9].
The implementation of sodium cyanoborohydride (NaBH3CN) as a superior reducing agent addresses these limitations through its unique chemoselective properties. NaBH3CN demonstrates exceptional selectivity for iminium ion intermediates (protonated Schiff bases) over carbonyl functionalities, operating effectively at mildly acidic conditions (pH 6-7) that preserve the structural integrity of the HMF-valine adduct [1]. This specificity originates from the electronic modulation imparted by the cyano group, which substantially decreases the reducing power compared to NaBH₄, thereby minimizing side reactions while maintaining efficient conversion of the Schiff base to a stable secondary amine linkage [1] [9].
Optimization studies reveal that a 20 mM NaBH3CN concentration in phosphate buffer (pH 6.5) incubated at 37°C for 16 hours achieves near-quantitative (>95%) reduction of HMF-Val adducts in hemoglobin with minimal side reactions (<3%) [1]. This represents a substantial improvement over NaBH₄ reduction, which typically achieves only 70-80% conversion under comparable conditions while generating significant byproducts that interfere with downstream analysis [1]. The stabilized adduct (HMF-N-Val-Hb) retains the structural features necessary for specific recognition by PFPITC during subsequent Edman degradation, while the newly formed C-N bond remains stable throughout the analytical workflow.
Table 3: Comparative Analysis of Schiff Base Reduction Agents
Parameter | NaBH3CN | NaBH₄ | Analytical Advantage |
---|---|---|---|
Optimal pH | 6.0-7.0 | 7.5-8.5 | Compatibility with Hb stability |
Reaction Time | 16 hr at 37°C | 1 hr at 25°C | Gentle conditions preserve adduct |
Conversion Efficiency | >95% | 70-80% | Quantitative adduct recovery |
Side Reactions | <3% | 15-20% | Cleaner chromatograms |
Byproduct Formation | Negligible | Significant | Reduced interference in detection |
This methodological refinement crucially enables the accurate reflection of in vivo adduct levels by preventing both artificial inflation (through ex vivo adduct formation) and underestimation (through adduct dissociation) during sample processing. The stabilized secondary amine adduct faithfully represents the cumulative exposure to reactive HMF species over the hemoglobin lifespan, providing a robust foundation for dose-response assessment in molecular epidemiological studies [1].
Isotope dilution mass spectrometry (IDMS) represents the gold standard for quantifying HMF-Val-PFPTH due to its unparalleled ability to compensate for analytical variability throughout the complex sample preparation workflow. The method incorporates stable isotope-labeled analogs (e.g., [²H₅]-HMF-Val-PFPTH or [¹³C₆]-HMF-Val-PFPTH) as internal standards that co-extract and co-elute with the native analyte while providing distinct mass spectrometric signatures [2] [6]. This intrinsic standardization enables correction for losses during sample preparation, matrix effects during ionization, and instrumental drift during analysis, thereby achieving measurement uncertainties below 10% – a level unattainable with external calibration approaches [2] [4].
Validation protocols for HMF-Val-PFPTH quantification follow strict bioanalytical guidelines assessing accuracy, precision, linearity, limits of detection/quantification (LOD/LOQ), and matrix effects. Accuracy evaluations demonstrate mean recoveries of 98.2-103.3% across clinically relevant concentrations (0.1-100 pmol/g Hb), establishing the method's trueness [4]. Precision studies reveal intra-run and inter-run coefficients of variation (CVs) below 5% at concentrations spanning three orders of magnitude, confirming method robustness [2] [6]. The linear dynamic range typically extends from 0.05 pmol/g Hb to 100 pmol/g Hb, with correlation coefficients (R²) exceeding 0.999 when using weighted (1/x²) least-squares regression [2] [6].
Critical sensitivity parameters include the limit of detection (LOD) at approximately 0.02 pmol/g Hb (signal-to-noise >3:1) and the lower limit of quantification (LLOQ) at 0.05 pmol/g Hb, defined by both precision (CV <20%) and accuracy (80-120%) criteria at this concentration [2] [4]. Method robustness is further confirmed through stability assessments demonstrating that HMF-Val-PFPTH remains stable in processed samples for >72 hours at 4°C and >6 months at -80°C, facilitating batch analysis in large-scale epidemiological studies [6].
The measurement uncertainty budget follows the Guide to the Expression of Uncertainty in Measurement (GUM) framework, accounting for contributions from weighing, volumetric operations, purity of standards, instrumental repeatability, and matrix effects. Expanded uncertainties (k=2, 95% confidence) typically range between 8-12% across the analytical range, satisfying the stringent requirements for biomarker quantification in exposure science [2] [4]. This validation rigor establishes IDMS as the reference technique for HMF biomonitoring, enabling cross-laboratory data comparability essential for risk assessment and regulatory decision-making.
Table 4: Validation Parameters for HMF-Val-PFPTH Quantification by IDMS
Validation Parameter | Performance Criteria | Method Performance |
---|---|---|
Accuracy (Recovery %) | 85-115% | 98.2-103.3% |
Intra-run Precision (CV%) | <10% | <5% |
Inter-run Precision (CV%) | <15% | <8% |
Linearity (R²) | >0.990 | >0.999 |
LOD (pmol/g Hb) | - | 0.02 |
LOQ (pmol/g Hb) | - | 0.05 |
Measurement Uncertainty (k=2) | <25% | 8-12% |
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